8-chloro-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Description
Properties
IUPAC Name |
8-chloro-6-methyl-2,5-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4S/c1-4-2-5(11)3-6-7(4)12-9-8(6)14-15-10(16)13-9/h2-3H,1H3,(H2,12,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWRLVAOUWNUHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC3=NC(=S)NN=C23)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-3-methylindole with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired triazinoindole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-chloro-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as sodium thiolate or primary amines can be used in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, reduced derivatives.
Substitution: Substituted triazinoindole derivatives.
Scientific Research Applications
Overview
8-chloro-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a chlorine atom at the 8-position and a methyl group at the 6-position of the triazine ring, along with a thiol group at the 3-position. Its applications primarily revolve around its antiproliferative properties against various cancer cell lines and its mechanism of action involving ferrous ion binding.
Anticancer Properties
The compound exhibits significant antiproliferative activity against several cancer cell lines, including:
- A549 (lung cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- HepG2 (liver cancer)
The mechanism of action is primarily attributed to its ability to selectively bind to ferrous ions (Fe²⁺), leading to reduced intracellular iron levels. This interaction affects critical biochemical pathways related to cell respiration, DNA/RNA synthesis and repair, apoptosis, and cell cycle regulation.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of substituted isatins with thiosemicarbazide or semicarbazide under mild conditions. This method allows for high yields and purity of the desired thiol compound.
Case Studies
Several studies have documented the efficacy of this compound:
- Anticancer Activity Study : A study evaluated the compound's effects on various cancer cell lines using the maximal electroshock test and other assays to assess neurotoxicity and CNS effects. Results indicated significant anticancer potential with minimal neurotoxic effects .
- Mechanistic Studies : Research focused on understanding the compound's interaction with ferrous ions demonstrated its capacity to alter iron-dependent biochemical pathways significantly. This study highlighted its potential as an effective anticancer agent by disrupting essential cellular processes involved in tumor growth.
Mechanism of Action
The mechanism of action of 8-chloro-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Table 1: Physical Properties of Position 5-Substituted Analogs
Substituents at Positions 6 and 8
Halogenation and alkylation at positions 6 and 8 modulate electronic properties and bioactivity:
- 6-Fluoro-8-chloro derivatives : The 6-fluoro analog (CAS 1539472-04-2) has a molecular weight of 220.23 g/mol and is used in hit identification studies for protein targets .
- 6,8-Dihalo-substituted derivatives: Compounds like 6,8-dichloro-5H-triazinoindole-3-thione exhibit anticonvulsant activity, with IC₅₀ values in the micromolar range .
Table 2: Bioactivity of Halogenated Analogs
Biological Activity
8-Chloro-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound notable for its potential biological activities. This compound integrates both indole and triazine rings, which contribute to its pharmacological properties. Recent studies have highlighted its promising applications in medicinal chemistry, particularly in the fields of oncology and neurology.
The primary mechanism of action for this compound involves its ability to chelate ferrous ions (Fe²⁺). This interaction reduces the availability of iron, which is crucial for various cellular processes, particularly in rapidly proliferating cancer cells that have higher iron requirements than normal cells. By inhibiting these processes, the compound demonstrates significant antiproliferative effects against cancer cell lines .
Anticancer Properties
Research indicates that this compound exhibits strong antiproliferative activity across various cancer cell lines. The compound's effectiveness is evidenced by its ability to inhibit cell growth through iron chelation and subsequent disruption of iron-dependent biochemical pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The presence of the chlorine atom and the methyl group significantly influences its reactivity and biological properties. Modifications to these substituents can lead to varied biological profiles, enhancing or diminishing activity against specific targets .
Case Studies and Research Findings
Several studies have documented the biological activities associated with derivatives of triazino-indole compounds:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-chloro-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol, and how can reaction progress be monitored?
- Methodology : The compound can be synthesized via condensation of substituted isatins (e.g., 5-chloroisatin) with thiosemicarbazide in aqueous potassium carbonate, followed by reflux in ethanol. Reaction progress is monitored using thin-layer chromatography (TLC) to confirm intermediate formation and completion . Post-reaction, the product is isolated by acidification (e.g., acetic acid) and recrystallized from ethanol .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be analyzed?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are essential.
- ¹H NMR : Look for indole NH protons (~δ 10–12 ppm) and methyl group protons (δ ~2.5 ppm for C6-CH₃) .
- IR : Confirm the thiol (-SH) stretch (~2550 cm⁻¹) and triazine ring vibrations (1600–1500 cm⁻¹) .
- Validation : Elemental analysis (C, H, N, S) ensures purity .
Q. How does the choice of solvent and base influence the synthesis of triazinoindole derivatives?
- Methodology : Polar aprotic solvents (e.g., ethanol) with anhydrous K₂CO₃ facilitate cyclization by deprotonating intermediates. For example, ethanol enhances solubility of intermediates, while K₂CO₃ promotes nucleophilic substitution at the indole C3 position .
Advanced Research Questions
Q. How can substituent effects at the C5 and C8 positions modulate biological activity?
- Methodology :
- Synthetic Modification : Introduce halogen (Cl, Br) or alkyl groups via substituted isatins (e.g., 5-bromoisatin) .
- Biological Testing : Compare antimicrobial or antihypoxic activity using in vitro assays (e.g., COMPARE analysis for structure-activity relationships) .
Q. What strategies resolve discrepancies in pharmacological data between in vitro and in vivo models?
- Methodology :
- Bioavailability Analysis : Use molecular docking to assess binding affinity to targets (e.g., bacterial enzymes) and compare with in vivo pharmacokinetic data (e.g., plasma half-life) .
- Metabolite Profiling : Identify phase I/II metabolites via LC-MS to explain reduced activity in vivo .
Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be troubleshooted during characterization?
- Methodology :
- Tautomerism Analysis : Thiol-thione tautomerism in triazinoindoles can cause shifting NMR peaks. Use variable-temperature NMR to identify dominant tautomers .
- X-ray Crystallography : Resolve ambiguity by determining the crystal structure (e.g., H-bonding patterns in thiol vs. thione forms) .
Q. What advanced techniques optimize reaction yields for large-scale synthesis?
- Methodology :
- Microwave-Assisted Synthesis : Reduces reaction time from 8 hours to <2 hours, improving yield by 15–20% .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .
Data Contradiction Analysis
Q. Why do some studies report variable antimicrobial activity for structurally similar triazinoindoles?
- Resolution :
- Structural Confounders : Minor substituent changes (e.g., chloro vs. methyl at C8) alter logP values, affecting membrane permeability .
- Assay Variability : Standardize broth microdilution protocols (CLSI guidelines) to minimize inter-lab discrepancies .
Q. How to address inconsistencies in melting points reported for triazinoindole derivatives?
- Resolution :
- Recrystallization Solvent : Ethanol vs. DMF can produce polymorphs with differing mp. Use differential scanning calorimetry (DSC) to identify polymorphic forms .
Methodological Tables
| Key Reaction Parameters | Optimal Conditions | Reference |
|---|---|---|
| Solvent for cyclization | Ethanol (reflux, 7–8 hrs) | |
| Base for deprotonation | Anhydrous K₂CO₃ (10 gm/mol) | |
| Characterization of thiol tautomer | VT-NMR in DMSO-d₆ (25–80°C) |
| Biological Activity Correlations | Substituent | Effect | Reference |
|---|---|---|---|
| Antimicrobial potency | 8-Cl | ↑ Lipophilicity, ↑ membrane uptake | |
| Metabolic stability | 6-CH₃ | ↓ CYP450 oxidation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
